molecular formula C10H13ClN2O5 B12680943 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 80791-97-5

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12680943
CAS No.: 80791-97-5
M. Wt: 276.67 g/mol
InChI Key: WQMQACLYZYXSDZ-JVZYCSMKSA-N
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Description

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a thymidine analog. This compound is known for its significant role in inhibiting the growth of tumor cells with high thymidylate synthase activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves the phosphorylation of the compound to its monophosphate form by thymidine kinase. This is followed by methylation in the 5-position by thymidylate synthase to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including phosphorylation and methylation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

    Phosphorylation: Conversion to its monophosphate form.

    Methylation: Addition of a methyl group at the 5-position.

Common Reagents and Conditions

    Phosphorylation: Typically involves the use of thymidine kinase.

    Methylation: Requires thymidylate synthase.

Major Products Formed

The major product formed from these reactions is 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil monophosphate .

Scientific Research Applications

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by being phosphorylated intracellularly to its monophosphate form by thymidine kinase. It is then methylated in the 5-position by thymidylate synthase to form the active product. This product inhibits the growth of tumor cells by interfering with DNA synthesis .

Properties

CAS No.

80791-97-5

Molecular Formula

C10H13ClN2O5

Molecular Weight

276.67 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13ClN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1

InChI Key

WQMQACLYZYXSDZ-JVZYCSMKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl

Origin of Product

United States

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